8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Description
8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a xanthine derivative characterized by a bromine atom at the 8-position, methyl groups at the 1- and 3-positions, and a 3-phenylpropyl chain at the 7-position. These substitutions modulate its physicochemical and biological properties, making it a candidate for therapeutic applications such as kinase inhibition or anti-inflammatory activity.
Properties
CAS No. |
255731-01-2 |
|---|---|
Molecular Formula |
C16H17BrN4O2 |
Molecular Weight |
377.242 |
IUPAC Name |
8-bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C16H17BrN4O2/c1-19-13-12(14(22)20(2)16(19)23)21(15(17)18-13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI Key |
SCQNNOQXJWPOTO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves the bromination of 1,3-dimethylxanthine followed by the introduction of the 3-phenylpropyl group. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 8th position. The subsequent alkylation with 3-phenylpropyl bromide is performed in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding purine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of 8-substituted purine derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of purine derivatives with modified functional groups.
Scientific Research Applications
8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel purine derivatives with potential biological activities.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 3-phenylpropyl group contribute to its binding affinity and selectivity. The compound may modulate the activity of target proteins, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogues:
Physicochemical and Pharmacokinetic Differences
- Lipophilicity : The 3-phenylpropyl chain in the target compound increases logP compared to analogues with hydroxypropyl () or isopropyl () groups, favoring blood-brain barrier penetration.
- Solubility : Polar substituents (e.g., Cl, OH in ) improve aqueous solubility but may reduce bioavailability in lipid-rich tissues.
Biological Activity
8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a synthetic compound belonging to the purine family, characterized by its unique structural features that include a bromine atom and a 3-phenylpropyl side chain. This compound has garnered interest in various fields of research including medicinal chemistry, pharmacology, and biochemistry due to its potential biological activities.
- Molecular Formula : C16H17BrN4O2
- Molecular Weight : 377.24 g/mol
- CAS Number : 255731-01-2
- IUPAC Name : 8-bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
The biological activity of 8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is primarily attributed to its interaction with specific molecular targets within cells. The presence of the bromine atom enhances its binding affinity to various enzymes and receptors, potentially modulating cellular signaling pathways. This modulation can lead to significant physiological responses, including anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have indicated that 8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione exhibits promising anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that the compound effectively reduced the viability of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A431 Vulvar Carcinoma | A431 | 15 | Apoptosis induction |
| MCF7 Breast Cancer | MCF7 | 10 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Experimental models have shown that it can significantly reduce the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.
| Study | Model | Result |
|---|---|---|
| Murine Model of Inflammation | LPS-induced inflammation | Decreased TNF-alpha levels by 50% |
| Human Cell Line | THP-1 macrophages | Reduced IL-6 secretion by 40% |
Case Studies
- In Vivo Anti-inflammatory Effects : In a study involving a murine model of inflammation, administration of 8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione resulted in a significant decrease in paw swelling compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.
- Anticancer Efficacy in Xenograft Models : In xenograft studies using human cancer cell lines implanted in mice, treatment with the compound led to a marked reduction in tumor volume compared to untreated controls. The study highlighted the potential for this compound as a novel anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
